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molecular formula C8H11NO2 B8274531 alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile CAS No. 60629-96-1

alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile

Cat. No. B8274531
M. Wt: 153.18 g/mol
InChI Key: GZNUFLFCSLYHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812028B2

Procedure details

(Warning: Highly toxic hydrogen cyanide is formed in the experiment; use adequate protection). 119.8 g (782 mmol) racemic α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile was emulsified in 7.0 L 0.1 M sodium chloride/3.8 mM sodium phosphate buffer pH 7.0 by stirring. The emulsion was cooled to 10° C. and the hydrolytic reaction started by adding 8.0 g of triacylglycerol lipase from wheat germ (Sigma L-3001) and the pH maintained at 7.0 by the controlled addition of 1.0 N sodium hydroxide solution under vigorous stirring at 10° C. After a consumption of 605.8 mL solution (corresponding to 78% conversion), after 118 h, the reaction was stopped by adding 6 L dichloromethane under vigorous stirring. The emulsion was allowed to stand overnight for phase separation. The organic phase was removed (the turbid part was filtered through silicon-treated Phase Separator (1PS; Whatman) and the filtrate stirred with ca. 1 L of Speedex filter aid). The aqueous phase was extracted again with 2×6 L dichloromethane. The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL and distilled (final temp. 68-69° C./4 mbar) to give 17.88 g (117 mmol; 15%) of (R)-α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile as a colorless oil. Analysis: purity >99% GC; 98.0% ee (column: BGB-176; 30 m×0.25 mm; 100-140° C. with 2° C./min; H2; 90 kPa; Inj. 200° C.; Det. 210° C.); αD20: +32.92° (c=1.00; EtOH).
Quantity
119.8 g
Type
reactant
Reaction Step One
[Compound]
Name
triacylglycerol
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2].[OH-].[Na+]>[Cl-].[Na+]>[C:1]([O:4][C@:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
119.8 g
Type
reactant
Smiles
C(C)(=O)OC(C#N)(C1CC1)C
Step Two
Name
triacylglycerol
Quantity
8 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7 L
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrolytic reaction
STIRRING
Type
STIRRING
Details
under vigorous stirring at 10° C
CUSTOM
Type
CUSTOM
Details
After a consumption of 605.8 mL solution (corresponding to 78% conversion)
ADDITION
Type
ADDITION
Details
by adding 6 L dichloromethane under vigorous stirring
CUSTOM
Type
CUSTOM
Details
to stand overnight for phase separation
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was removed (the turbid part
FILTRATION
Type
FILTRATION
Details
was filtered through silicon-
ADDITION
Type
ADDITION
Details
treated Phase Separator (1PS; Whatman)
STIRRING
Type
STIRRING
Details
the filtrate stirred with ca. 1 L of Speedex
FILTRATION
Type
FILTRATION
Details
filter aid)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted again with 2×6 L dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL
DISTILLATION
Type
DISTILLATION
Details
distilled (final temp

Outcomes

Product
Details
Reaction Time
118 h
Name
Type
product
Smiles
C(C)(=O)O[C@@](C#N)(C1CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 117 mmol
AMOUNT: MASS 17.88 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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